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molecular formula C14H16N2 B045760 o-Tolidine CAS No. 119-93-7

o-Tolidine

Cat. No. B045760
M. Wt: 212.29 g/mol
InChI Key: NUIURNJTPRWVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262509

Procedure details

3,3'-Dimethyl-4,4'-diaminobiphenyl (12.74 grams, 0.12 --NH2 equivalent) is ground to a fine powder and added to a beaker containing stirred, 90° C. deionized water (1200 milliliters). After two minutes, aqueous 36.5% hydrochloric acid (12.00 grams, 0.12 mole) is added to the stirred, 90° C. suspension. The solution which formed in six minutes is cooled to 70° C. Acetic anhydride (15.04 grams, 0.473 mole) is added to the stirred solution and mixed therein for 20 seconds before addition of an aqueous sodium acetate solution (prepared by dissolution of anhydrous sodium acetate [19.69 grams, 0.24 mole]in deionized water [60.0 grams]). After thoroughly stirring the white slurry, it is maintained at 4° C. for 16 hours, followed by filtration to remove the precipitated product. The recovered filter cake is washed with two portions (150 milliliters) of deionized water then dried in a vacuum oven at 60° C. and 5 mm Hg to a constant weight of 16.92 grams. The product is recovered as a white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure: disappearance of the absorbances observed for the --NH2 group, appearance of solid state >NH stretching absorbances at 3283 (3183 slight shoulder) cm-1, a solid state amide I carbonyl stretching absorbance at 1656 cm-1, a solid state amide II carbonyl stretching absorbance at 1516 cm-1 (masking the aromatic ring absorbance) and a C--H out-of-plane bending vibration at 819 cm-1 due to the paradisubstituted aromatic rings. Proton nuclear magnetic resonance spectroscopy further confirms the product structure.
Quantity
12.74 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
15.04 g
Type
reactant
Reaction Step Three
Quantity
19.69 g
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([CH3:16])[CH:10]=2)[CH:5]=[CH:6][C:7]=1[NH2:8].Cl.[C:18](OC(=O)C)(=[O:20])[CH3:19].[C:25]([O-])(=[O:27])[CH3:26].[Na+]>O>[CH3:16][C:11]1[CH:10]=[C:9]([C:4]2[CH:5]=[CH:6][C:7]([NH:8][C:25](=[O:27])[CH3:26])=[C:2]([CH3:1])[CH:3]=2)[CH:14]=[CH:13][C:12]=1[NH:15][C:18](=[O:20])[CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
12.74 g
Type
reactant
Smiles
CC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15.04 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
19.69 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred, 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a beaker
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
The solution which formed in six minutes
Duration
6 min
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 70° C
ADDITION
Type
ADDITION
Details
mixed
STIRRING
Type
STIRRING
Details
After thoroughly stirring the white slurry, it
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 4° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
to remove the precipitated product
FILTRATION
Type
FILTRATION
Details
The recovered filter cake
WASH
Type
WASH
Details
is washed with two portions (150 milliliters) of deionized water
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven at 60° C.
CUSTOM
Type
CUSTOM
Details
The product is recovered as a white crystalline powder

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
CC=1C=C(C=CC1NC(C)=O)C1=CC(=C(C=C1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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